[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
Description
[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: is a synthetic compound with a unique bicyclic structure
Properties
CAS No. |
2680540-49-0 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, followed by functionalization to introduce the methoxymethyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt.
Bicyclic Core Formation: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Hydrochloride Salt Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxymethyl group could introduce various functional groups.
Scientific Research Applications
[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving similar bicyclic structures.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
[1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: can be compared with other bicyclic compounds such as:
- [2-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
- [1-(ethoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
- [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-3-yl]methanol hydrochloride
These compounds share similar bicyclic structures but differ in the position or type of functional groups. The unique combination of functional groups in [1-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride may confer distinct properties and reactivity, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
